Chlorphenesin carbamate

Übersicht

Beschreibung

Chlorphenesin carbamate is a centrally acting muscle relaxant used to treat muscle pain and spasms. It is known for its ability to produce muscle relaxation and is used in the symptomatic treatment of painful muscle spasms. This compound is no longer widely used in most developed nations due to the availability of safer alternatives such as benzodiazepines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of chlorphenesin carbamate involves the reaction of chlorphenesin with diethyl carbonate under the influence of a transesterification catalyst. The reaction mixture is then treated with ammonia water to form the target compound. The process includes steps such as heating, mixing with solvents like tertiary butanol and dimethyl formamide, and refining with ethanol and ethyl acetate .

Industrial Production Methods: In industrial settings, the preparation method is optimized to minimize the use of toxic and hazardous solvents. The process involves the use of less toxic solvents and specific refining methods to ensure the product is free from harmful organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions: Chlorphenesin carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form simpler compounds.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or carboxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Chlorphenesin carbamate has several scientific research applications:

Chemistry: It is used as a model compound in studies involving muscle relaxants and their mechanisms.

Biology: Research on its effects on muscle tissues and its potential use in treating muscle-related disorders.

Medicine: Although not widely used today, it has been studied for its potential in treating conditions involving muscle spasms and pain.

Industry: Its derivatives are explored for use in various industrial applications, including the development of new muscle relaxants

Wirkmechanismus

The exact mechanism of action of chlorphenesin carbamate is not fully understood. it is known to act on the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses or pain sensations that are sent to the brain, leading to muscle relaxation. The compound’s effects are primarily measured by subjective responses, and it is believed to interact with specific molecular targets and pathways in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Methocarbamol: Another centrally acting muscle relaxant with similar uses but different pharmacokinetic properties.

Mephenesin: A related compound with a shorter duration of action compared to chlorphenesin carbamate.

Chlorphenesin: The parent compound without the carbamate group, used as a preservative with antifungal and antibacterial properties

Comparison: this compound is unique in its longer duration of action compared to mephenesin and methocarbamol. It is well-tolerated and effective in treating skeletal muscle trauma and inflammation. its use has declined due to the availability of safer alternatives .

Biologische Aktivität

Chlorphenesin carbamate, also known as Maolate or Musil, is a centrally acting muscle relaxant primarily used to alleviate muscle pain and spasms. This compound has garnered attention due to its pharmacological properties, mechanisms of action, and clinical applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound (C₁₀H₁₂ClNO₄) is classified as a muscle relaxant that operates mainly within the central nervous system (CNS). Its precise mechanism of action remains poorly defined; however, it is believed to inhibit nerve impulses that transmit pain sensations to the brain, thereby providing relief from muscle spasms and discomfort. The compound acts on various neurotransmitter systems, contributing to its sedative effects alongside muscle relaxation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies:

- Absorption : Rapidly absorbed after administration.

- Half-life : Approximately 2.3 to 5 hours.

- Metabolism : Primarily hepatic, with a significant portion excreted as glucuronide metabolites within 24 hours.

- Bioavailability : Bioequivalence studies indicate comparable pharmacokinetic parameters between generic and branded formulations .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | 2.3 - 5 hours |

| Metabolism | Hepatic |

| Excretion | Urine |

Clinical Applications

This compound has been evaluated for its efficacy in treating various conditions associated with muscle tension and pain:

- Muscle Spasms : It is indicated for the relief of muscle spasms due to conditions such as neurological disorders and arthritis .

- Pain Management : Studies have demonstrated its effectiveness in managing pain related to musculoskeletal injuries and inflammation.

Case Study: Efficacy in Muscle Pain

A clinical evaluation assessed the impact of this compound on patients experiencing spasticity and rigidity due to neurological diseases. The results indicated significant reductions in pain levels and improved mobility among participants receiving the treatment compared to a placebo group .

Safety and Adverse Effects

While this compound is effective, it is not without potential adverse effects. Commonly reported reactions include sedation, dizziness, and gastrointestinal disturbances. In clinical trials, no significant adverse effects were observed in healthy volunteers during pharmacokinetic studies, indicating a favorable safety profile when used as directed .

Table 2: Reported Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Sedation | Variable |

| Dizziness | Variable |

| Gastrointestinal issues | Low |

Eigenschaften

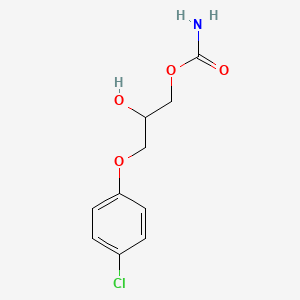

IUPAC Name |

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPLBLUECSEIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022803 | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/ | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |

CAS No. |

886-74-8, 126632-50-6 | |

| Record name | Chlorphenesin carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin carbamate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89-91 °C | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.